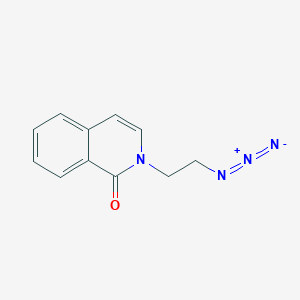
2-(2-Azidoethyl)isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolones, including “2-(2-Azidoethyl)isoquinolin-1-one”, are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . They are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The general protocol for the synthesis of isoquinolin-1(2H)-ones involves direct intramolecular C–H/N–H functionalization under metal-free conditions . This method allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides . The protocol has the merits of broad substrate scope, atom economy, and operational simplicity .Chemical Reactions Analysis
Isoquinolone ring construction has been rapidly developed through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .Physical and Chemical Properties Analysis
Isoquinoline, a similar compound, is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with base strength comparable to that of pyridine and quinoline .Aplicaciones Científicas De Investigación
Synthetic Methodologies
Isoquinolines and their derivatives are synthesized through various methodologies, illustrating the versatility of 2-(2-Azidoethyl)isoquinolin-1-one as a precursor or intermediate in organic synthesis.
Tandem Synthetic Approaches : A study demonstrates the synthesis of isoquinolines from 2-azido-3-arylacrylates reacting with alpha-diazocarbonyl compounds, involving processes such as Wolff rearrangement, aza-Wittig reaction, and electrocyclic ring closure to yield isoquinolines efficiently (Yun-Yun Yang et al., 2008).
Oxidative Functionalization : Another approach involves the iodine-catalyzed oxidative functionalization of azaarenes with benzylic C-H bonds, leading to the synthesis of isoquinolin-1(2H)-ones through N-alkylation and amidation cascade, demonstrating a metal-free condition with good yields (Wenkun Luo et al., 2016).
Azide Cycloaddition : The use of alpha-azido carbonyl compounds for the synthesis of isoindole and isoquinoline derivatives via 1,3-dipolar cycloaddition of azides is another notable method, showcasing the versatility of azido groups in heterocyclic chemistry (B. W. Hui & S. Chiba, 2009).
Therapeutic Applications
Isoquinoline derivatives have shown promise in therapeutic applications, particularly in the development of anticancer agents.
Anticancer Activity : A study highlights the screening of isoquinoline derivatives for anticancer activity, where specific compounds demonstrated significant cytotoxicity against various cancer cell lines. This research also explored the targeted delivery of these compounds to tumor cells using transferrin-conjugated liposomes, indicating a potential pathway for the development of novel anticancer therapies (Xuewei Yang et al., 2015).
Tubulin Assembly Inhibition : Another research effort designed and synthesized 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues as potent antitumor agents. These compounds exhibited potent cytotoxicity by inhibiting tubulin assembly, a critical process in cancer cell proliferation (Yu-Hsun Chang et al., 2009).
Direcciones Futuras
Isoquinolones have been recently developed greatly and have versatile biological and physiological activities . They are not only interesting and important nitrogen-heterocyclic compounds but also useful synthetic blocks . Therefore, the future directions for “2-(2-Azidoethyl)isoquinolin-1-one” could involve further exploration of its biological activities and potential applications in pharmaceuticals and material sciences.
Propiedades
IUPAC Name |
2-(2-azidoethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-14-13-6-8-15-7-5-9-3-1-2-4-10(9)11(15)16/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGUTWEDJPJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
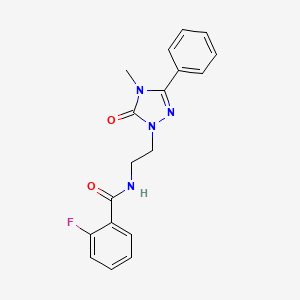
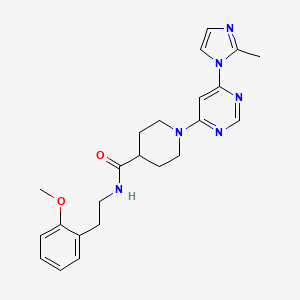
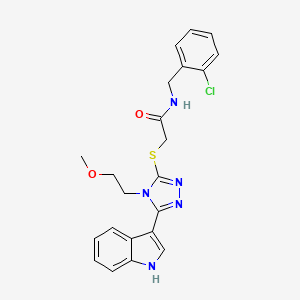
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)
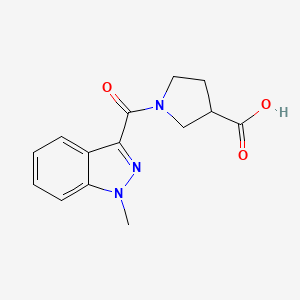
![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)
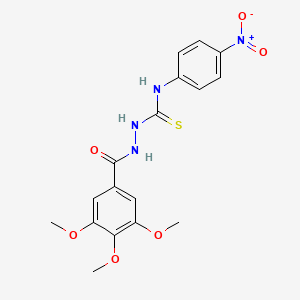
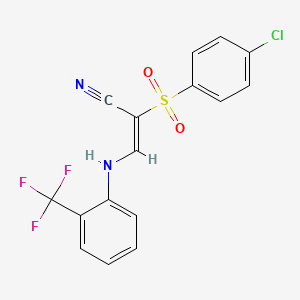
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)
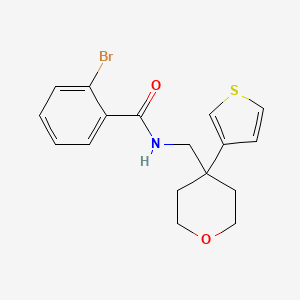
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2708061.png)
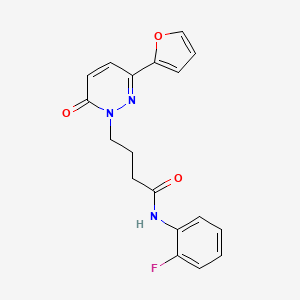

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)
